Oleoyl coenzyme A lithium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

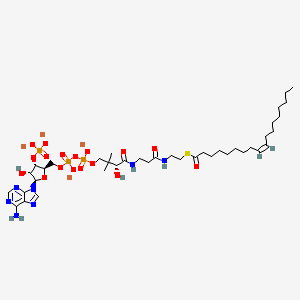

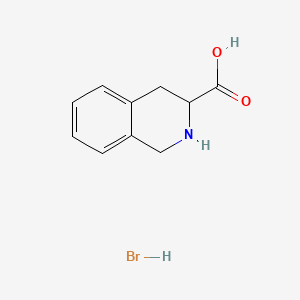

Oleoyl coenzyme A lithium salt is a fatty acid that belongs to the class of organic compounds known as aliphatic acyl-coenzyme A . It is synthesized by the enzyme synthetase and can be used to diagnose cascading, linear response, and aldehyde synthesis in carbon nanotubes . It is a thioester of oleic acid and coenzyme A .

Molecular Structure Analysis

The empirical formula of this compound is C39H68N7O17P3S . The molecular weight is 1031.98 .Chemical Reactions Analysis

This compound may be used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in long chain fatty acid cholesterol esterification .Physical And Chemical Properties Analysis

This compound is a solid substance . . The storage temperature is −20°C .Scientific Research Applications

Oleoylation of Biomass Sun et al. (2004) explored the oleoylation of sugarcane bagasse hemicelluloses using N-bromosuccinimide as a catalyst in a system including N,N-dimethylformamide/lithium chloride. This study focused on optimizing the conditions for ester formation and its characterization using various techniques such as FT-IR and NMR spectroscopies. The results offer insights into the chemical modification of biomass materials for various applications (Sun, Sun, & Sun, 2004).

Electron Injection in OLEDs Ding et al. (2014) utilized lithium hydride in the intermediate connector for tandem organic light-emitting diodes (OLEDs), significantly enhancing the current efficiency and extending the device lifetime. This research demonstrates the potential of lithium-based materials in improving OLED performance (Ding et al., 2014).

Electron Injection Layers in OLEDs Chikayasu et al. (2019) investigated the use of lithium bis(trifluoromethanesulfonyl)imide for electron injection layers in solution-processed OLEDs. Their findings suggest the potential of lithium salts in reducing the driving voltage of OLEDs, which is crucial for energy-efficient display and lighting technologies (Chikayasu et al., 2019).

Lithium Salts in Advanced Batteries Younesi et al. (2015) provided a comprehensive review of the role of lithium salts, including lithium bis(trifluoromethanesulfonyl)imide, in advanced lithium batteries such as Li-metal, Li-O2, and Li-S batteries. This research underscores the importance of lithium salts in developing next-generation energy storage technologies (Younesi et al., 2015).

Lithium-Ion Battery Anodes Jang et al. (2012) demonstrated the synthesis of ferrite/carbon hybrid nanosheets for use as anodes in lithium-ion batteries, highlighting the role of metal-oleate complexes in creating high-performance energy storage materials (Jang et al., 2012).

Nanostructured Anode Materials for LIBs Ji et al. (2011) reviewed the use of nanostructured anode materials, including those derived from lithium salts, in lithium-ion batteries. This paper discusses the synthesis, properties, and mechanisms of these materials, highlighting their role in enhancing battery performance (Ji, Lin, Alcoutlabi, & Zhang, 2011).

Oleoylation of Wheat Straw Hemicelluloses Sun et al. (1999) studied the oleoylation of wheat straw hemicelluloses in a homogeneous system, providing valuable insights into the modification of agricultural residues for various industrial applications (Sun, Tomkinson, Liu, & Geng, 1999).

Mechanism of Action

Target of Action

The primary target of Oleoyl coenzyme A lithium salt, also known as cis-9-octadecenoyl coenzyme a lithium salt, is the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) . ACAT1 is involved in long chain fatty acid cholesterol esterification .

Mode of Action

This compound functions as an acyl group carrier . It interacts with its target, ACAT1, by providing the necessary oleoyl group for the esterification process . This interaction results in the formation of cholesterol esters, which are crucial for lipid metabolism .

Biochemical Pathways

This compound plays a pivotal role in the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids . These biochemical pathways are essential for the proper functioning of the harderian gland . The compound’s interaction with ACAT1 also influences the cholesterol metabolism pathway, affecting the balance between free cholesterol and cholesterol esters .

Result of Action

The action of this compound results in the production of cholesterol esters and the biosynthesis of ADG and very long chain monounsaturated fatty acids . These molecular and cellular effects are crucial for lipid metabolism and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and interaction with its target . Furthermore, the compound’s hydrophobic nature allows it to bind to multi-walled carbon nanotubes, which can aid in the detection of markers such as lipids or proteins using immunological techniques .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Oleoyl coenzyme A lithium salt acts as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA synthetase and acyl-CoA dehydrogenase . It is essential for the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids .

Cellular Effects

This compound influences cell function by participating in lipid metabolism and energy production . It can activate sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 in Xenopus oocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a key intermediate in the biosynthesis and degradation of fatty acids .

Metabolic Pathways

This compound is involved in metabolic pathways such as β-oxidation in mitochondria and peroxisomes . It interacts with enzymes or cofactors involved in these pathways .

Properties

IUPAC Name |

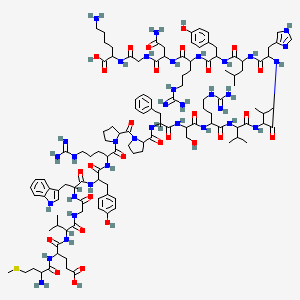

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFSDVCTCHDHP-FGBQLYJKSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []

A1: this compound (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)

![1-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,(2S-cis)-(9CI)](/img/no-structure.png)

![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)